molecular formula C15H18N2O3S B6957425 N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide

N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B6957425
M. Wt: 306.4 g/mol
InChI Key: MLDIVKAIYDFMFE-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of a cyclopentyl group, a furan ring, and a pyridine sulfonamide moiety

Properties

IUPAC Name

N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c18-21(19,15-8-3-9-16-11-15)17(13-5-1-2-6-13)12-14-7-4-10-20-14/h3-4,7-11,13H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDIVKAIYDFMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the reaction of pyridine-3-sulfonyl chloride with N-cyclopentyl-N-(furan-2-ylmethyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The furan ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The cyclopentyl group can provide steric hindrance, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-carboxamide
  • N-cyclopentyl-2-[(furan-2-ylmethyl)amino]acetamide
  • N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Uniqueness

N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

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